1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone
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Overview
Description
1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone is a complex organic compound that belongs to the class of anthraquinones. These compounds are known for their vibrant colors and are often used in dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone typically involves multi-step organic reactions. The starting materials are usually anthraquinone derivatives, which undergo various chemical transformations such as nitration, reduction, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different quinone derivatives, while reduction could produce various hydroquinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential biological activity.
Medicine: Could be investigated for its potential therapeutic properties or as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler compound with similar structural features.
1,4-Diaminoanthraquinone: Another derivative with amino groups attached to the anthraquinone core.
Alizarin: A naturally occurring anthraquinone derivative used as a dye.
Uniqueness
1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone is unique due to its specific substitution pattern and the presence of multiple anthraquinone units. This gives it distinct chemical and physical properties compared to other anthraquinone derivatives.
Properties
CAS No. |
85153-41-9 |
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Molecular Formula |
C45H24N2O5 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
1-[(9,10-dioxoanthracen-1-yl)amino]-5-[(7-oxobenzo[a]phenalen-3-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C45H24N2O5/c48-41-25-10-2-1-9-23(25)24-21-22-33(28-13-5-14-29(41)37(24)28)46-34-18-7-16-31-39(34)44(51)32-17-8-20-36(40(32)45(31)52)47-35-19-6-15-30-38(35)43(50)27-12-4-3-11-26(27)42(30)49/h1-22,46-47H |
InChI Key |
FBOXESQFFWYKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O)C=CC=C4C2=O |
Origin of Product |
United States |
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